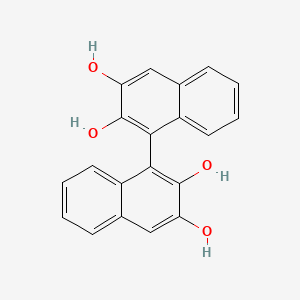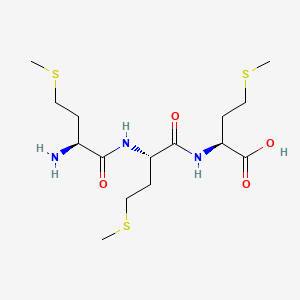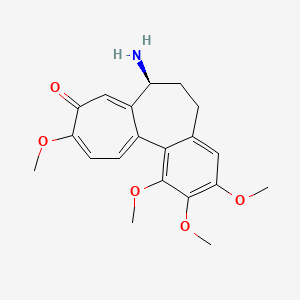
Aminooxyacetic acid
Overview
Scientific Research Applications
Aminooxyacetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce aminooxy groups into molecules.
Biology: this compound is used to study the metabolism of gamma-aminobutyric acid and its role in various biological processes.
Industry: This compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
Aminooxyacetic acid exerts its effects by inhibiting pyridoxal phosphate-dependent enzymes, including 4-aminobutyrate aminotransferase and aspartate aminotransferase. It functions as an inhibitor by attacking the Schiff base linkage between pyridoxal phosphate and the enzyme, forming oxime-type complexes. This inhibition prevents the breakdown of gamma-aminobutyric acid and disrupts the malate-aspartate shuttle, leading to increased gamma-aminobutyric acid levels and altered cellular metabolism .
Future Directions
Future directions in the field include the delineation of the molecular mechanism of CBS up-regulation of cancer cells and the delineation of the interactions of H2S with other intracellular pathways of cancer cell metabolism and proliferation . There is also an urgent need to develop a potent, selective, and specific pharmacological CBS inhibitor .
Biochemical Analysis
Biochemical Properties
Aminooxyacetic acid interacts with various enzymes and proteins. It is a general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, including GABA-T . It functions as an inhibitor by attacking the Schiff base linkage between PLP and the enzyme, forming oxime type complexes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit survival of colon cancer cell lines in a concentration-dependent manner . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the enzyme tighter than its respective substrates and forms a dead-end PLP-bound intermediate featuring an oxime bond . This binding interaction leads to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been shown that the anti-convulsive effect of this compound is time-dependent, reaching its maximum after 2 hours of pre-treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study with rats, this compound was shown to improve learning and memory in a chronic alcoholism rat model .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits aspartate aminotransferase, another PLP-dependent enzyme, which is an essential part of the malate-aspartate shuttle . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Given its role in inhibiting GABA-T activity, it can be inferred that it may interact with transporters or binding proteins that are involved in the transport of GABA .
Subcellular Localization
Given its role in inhibiting GABA-T activity, it is likely that it is localized in the same subcellular compartments as GABA-T .
Preparation Methods
Aminooxyacetic acid can be synthesized through various methods. One common synthetic route involves the reaction of hydroxylamine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
- Hydroxylamine is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the formation of this compound.
- The product is then purified through recrystallization or other purification techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Aminooxyacetic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxime derivatives.
Reduction: It can be reduced to form amino alcohols.
Substitution: this compound can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Aminooxyacetic acid is unique in its ability to inhibit pyridoxal phosphate-dependent enzymes and increase gamma-aminobutyric acid levels. Similar compounds include:
Hydroxylamine: A related compound that also contains an aminooxy group but lacks the carboxylic acid functionality.
Carboxymethoxylamine: Another name for this compound, highlighting its structural similarity to hydroxylamine.
Oxime derivatives: Compounds formed by the reaction of this compound with various electrophiles.
This compound stands out due to its specific inhibitory effects on pyridoxal phosphate-dependent enzymes and its potential therapeutic applications.
Properties
IUPAC Name |
2-aminooxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO3/c3-6-1-2(4)5/h1,3H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRKYASMKDDGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214756 | |
| Record name | Aminooxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-88-5 | |
| Record name | (Aminooxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminooxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminooxyacetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02079 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aminooxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOOXYACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14I68GI3OQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B1683633.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate](/img/structure/B1683635.png)
![(5Z)-2-hydroxy-4-methyl-6-oxo-5-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydropyridine-3-carbonitrile](/img/structure/B1683637.png)
![2-[4-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B1683639.png)
![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate](/img/structure/B1683642.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-(2-fluorophenyl)acetate](/img/structure/B1683643.png)
![N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B1683644.png)



